4-(1-Isopropyl-1H-pyrazol-4-yl)-4-methoxypiperidine
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Overview
Description
4-(1-Isopropyl-1H-pyrazol-4-yl)-4-methoxypiperidine is an organic compound that features a piperidine ring substituted with a methoxy group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Isopropyl-1H-pyrazol-4-yl)-4-methoxypiperidine typically involves the reaction of 1-isopropyl-1H-pyrazole with 4-methoxypiperidine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(1-Isopropyl-1H-pyrazol-4-yl)-4-methoxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives.
Substitution: The methoxy group or the pyrazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(1-Isopropyl-1H-pyrazol-4-yl)-4-methoxypiperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1-Isopropyl-1H-pyrazol-4-yl)-4-methoxypiperidine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
1-Isopropyl-1H-pyrazol-4-yl)methanol: A related compound with a hydroxyl group instead of a methoxy group.
1-Isopropyl-1H-pyrazol-4-yl)boronic acid: Features a boronic acid group, used in different chemical reactions.
1-Isopropyl-1H-pyrazol-4-yl)methanamine: Contains an amine group, offering different reactivity and applications.
Uniqueness
4-(1-Isopropyl-1H-pyrazol-4-yl)-4-methoxypiperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C12H21N3O |
---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
4-methoxy-4-(1-propan-2-ylpyrazol-4-yl)piperidine |
InChI |
InChI=1S/C12H21N3O/c1-10(2)15-9-11(8-14-15)12(16-3)4-6-13-7-5-12/h8-10,13H,4-7H2,1-3H3 |
InChI Key |
DIQDQQQUQPIRGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2(CCNCC2)OC |
Origin of Product |
United States |
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